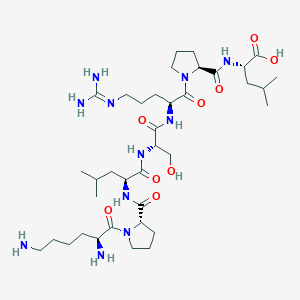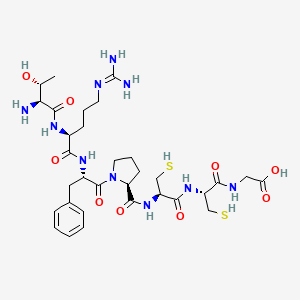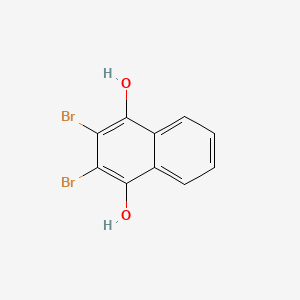![molecular formula C11H22NO3P B12542287 Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate CAS No. 653593-89-6](/img/structure/B12542287.png)
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate is an organophosphorus compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with a suitable bicyclic amine precursor under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, with specific solvents and temperatures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent bonds with active site residues, leading to inhibition or activation of the target protein. The pathways involved in these processes are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (2-aminoethyl)phosphonate: Similar in structure but with a different bicyclic framework.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Uniqueness
Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate is unique due to its specific bicyclic structure and the presence of both amino and phosphonate groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
653593-89-6 |
|---|---|
Fórmula molecular |
C11H22NO3P |
Peso molecular |
247.27 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H22NO3P/c1-3-14-16(13,15-4-2)11(12)8-9-5-6-10(11)7-9/h9-10H,3-8,12H2,1-2H3 |
Clave InChI |
GBWAODJXQFBHOK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1(CC2CCC1C2)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)




![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)



![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
